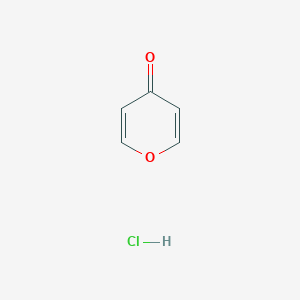

4H-Pyran-4-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyran-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBYHBQCTHMIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4h Pyran 4 One Hydrochloride

Classical and Established Synthetic Routes to 4H-Pyran-4-one and its Hydrochloride Salt

Traditional methods for the synthesis of the 4H-pyran-4-one core rely on foundational organic reactions, including decarboxylation, ring-closing reactions, and oxidation. These routes have been instrumental in providing access to pyranones for further study and application.

Synthesis from Chelidonic Acid and Derivatives

A well-established and historically significant method for preparing 4H-pyran-4-one (also known as γ-pyrone) involves the decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) nih.govwisconsin.edu. Chelidonic acid itself is typically synthesized through a Claisen condensation of diethyl oxalate and acetone, followed by hydrolysis of the resulting ester organic-chemistry.org.

The subsequent decarboxylation is achieved by heating chelidonic acid, often via a reflux process, which expels two molecules of carbon dioxide to yield the parent 4H-pyran-4-one nih.govwisconsin.edu. The reaction proceeds as follows:

Reaction Scheme: Decarboxylation of Chelidonic Acid

| Reactant | Conditions | Product |

|---|---|---|

| Chelidonic Acid | Heat (Reflux) | 4H-Pyran-4-one + 2CO₂ |

This method, while effective, is a multi-step process that begins with readily available starting materials. Incomplete hydrolysis during the synthesis of chelidonic acid can lead to the formation of monoesters, which upon decarboxylation, yield corresponding ester-substituted pyran-4-ones as side products organic-chemistry.org. Once 4H-pyran-4-one is synthesized, it can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Dehydrohalogenation and Ring-Closing Approaches

Ring-closing reactions of acyclic precursors represent a fundamental strategy for constructing the 4H-pyran-4-one ring system. One of the primary approaches involves the cyclization of δ-dicarbonyl compounds (1,5-dicarbonyls) semanticscholar.org. This method is conceptually related to the Paal-Knorr synthesis of furans from γ-dicarbonyl compounds semanticscholar.org. The general mechanism involves an intramolecular nucleophilic attack of one carbonyl oxygen onto the other carbonyl carbon (or a derivative), followed by dehydration to form the unsaturated pyranone ring.

Dehydrohalogenation strategies can also be employed. For instance, the addition of hydrohalic acids (like HCl or HBr) to dihydropyran results in the formation of 2-halotetrahydropyrans sigmaaldrich.com. While these are typically used to prepare 2-substituted tetrahydropyrans through dehydrohalogenation, a similar strategy involving appropriately substituted and halogenated acyclic or cyclic precursors can conceptually lead to the formation of the unsaturated 4H-pyran-4-one ring system through elimination reactions sigmaaldrich.comrsc.org.

A general representation of a ring-closing approach is shown below:

Table 1: General Ring-Closing Strategy for 4H-Pyran-4-one Synthesis

| Precursor Type | Key Transformation | Product |

|---|---|---|

| Acyclic 1,5-Diketone | Intramolecular Condensation & Dehydration | Substituted 4H-Pyran-4-one |

| Halogenated Tetrahydropyran derivative | Dehydrohalogenation | Substituted 4H-Pyran-4-one |

Oxidation of Tetrahydropyran Derivatives

The synthesis of 4H-pyran-4-ones can be achieved through the oxidation of partially or fully saturated pyran precursors. A relevant example is the oxidation of 2,3-dihydro-4H-pyran-4-ones to the corresponding 4H-pyran-4-ones amanote.com. This transformation introduces a double bond into the pyran ring, leading to the fully unsaturated system.

Modern and Novel Synthetic Strategies for 4H-Pyran-4-one Hydrochloride and Analogues

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. These include the use of transition-metal catalysis and adherence to the principles of green chemistry.

Transition Metal-Catalyzed Syntheses (e.g., Gold(I)-Catalyzed Cyclization)

Transition metals, particularly gold, have emerged as powerful catalysts for the synthesis of heterocyclic compounds, including pyranones. Gold(I) catalysts are known for their ability to activate alkynes towards nucleophilic attack.

A notable example is the gold-catalyzed cyclization of alk-4-yn-1-ones. Depending on the substitution pattern of the starting material, this reaction can be directed to form different heterocyclic products. Specifically, substrates bearing two substituents at the C-3 position undergo a 6-endo-dig cyclization to yield 4H-pyrans nih.gov. This method provides a direct route to the 4H-pyran core under mild reaction conditions nih.gov.

Furthermore, gold(I)-catalyzed intramolecular cyclization of γ-hydroxyalkynones has been shown to produce 2,3-dihydro-4H-pyran-4-ones, which are immediate precursors to 4H-pyran-4-ones acs.orgorganic-chemistry.orgresearchgate.net. This reaction is initiated by the coordination of the gold catalyst to the alkyne, facilitating the nucleophilic attack of the hydroxyl group researchgate.net.

Table 2: Gold(I)-Catalyzed Routes to Pyranone Systems

| Starting Material | Catalyst System | Product Type |

|---|---|---|

| Alk-4-yn-1-one (disubstituted at C-3) | Gold(I) catalyst | 4H-Pyran nih.gov |

| γ-Hydroxyalkynone | (p-CF₃C₆H₄)₃PAuCl / AgOTf | 2,3-Dihydro-4H-pyran-4-one acs.orgorganic-chemistry.org |

Other transition metals, such as ruthenium, have also been utilized in cascade reactions to synthesize pyranones from acrylic acids and ethyl glyoxylate organic-chemistry.org.

Green Chemistry Approaches to Pyranone Synthesis (e.g., On-Water Reactions, Biocatalysis)

In line with the principles of green chemistry, recent research has focused on developing sustainable methods for pyranone synthesis. These approaches aim to minimize waste, use non-hazardous solvents, and employ renewable catalysts.

On-Water Reactions: Performing organic reactions in water as a solvent is a key aspect of green chemistry. An efficient method for the synthesis of 2-amino-3-cyano-4H-pyran derivatives has been developed using naturally occurring sodium alginate as a biodegradable and reusable organocatalyst nih.gov. This one-pot reaction between aldehydes, malononitrile (B47326), and a 1,3-dicarbonyl compound proceeds at room temperature in water, offering high yields and easy catalyst recovery nih.gov. The use of water as the reaction medium and a biopolymer catalyst exemplifies a highly sustainable synthetic protocol nih.gov. Multicomponent reactions for the synthesis of 4H-pyran derivatives have also been reported using recyclable catalysts in aqueous media mjbas.com.

Biocatalysis: The use of enzymes (biocatalysis) in organic synthesis offers high selectivity and mild reaction conditions. While the direct enzymatic synthesis of the parent 4H-pyran-4-one is not widely documented, biocatalytic methods have been successfully applied to produce related pyranone structures. For instance, lipases have been used for the kinetic resolution of racemic 6-hydroxy-pyranones through enzymatic transesterification and esterification, yielding enantiopure pyranones rug.nl.

Furthermore, the biosynthesis of benzopyranones (flavanones) via the enzyme chalcone isomerase has inspired the development of biomimetic catalytic systems nih.gov. These approaches utilize organocatalysts that mimic the function of the enzyme to achieve asymmetric synthesis nih.gov. This highlights the potential of applying enzymatic and biomimetic strategies to the synthesis of a broad range of pyranone-containing molecules.

Table 3: Green Synthetic Approaches to Pyran Derivatives

| Approach | Key Features | Example |

|---|---|---|

| On-Water Synthesis | Use of water as solvent; Biopolymer catalyst; Room temperature | Synthesis of 2-amino-3-cyano-4H-pyrans using sodium alginate catalyst nih.gov |

| Biocatalysis | High selectivity; Mild conditions; Enantiopure products | Lipase-catalyzed resolution of 6-hydroxy-pyranones rug.nl |

| Biomimetic Catalysis | Enzyme-inspired chemical catalysts; Asymmetric synthesis | Organocatalytic synthesis of flavanones inspired by chalcone isomerase nih.gov |

Multi-Component Reactions (MCRs) for Pyranone Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, such as the 4H-pyran-4-one scaffold, from simple and readily available starting materials in a single synthetic operation. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. acs.org A prevalent MCR approach for the synthesis of 4H-pyran derivatives involves the one-pot condensation of an aldehyde, a compound with an active methylene group (such as malononitrile), and a 1,3-dicarbonyl compound. nih.govnih.gov

The versatility of MCRs is further enhanced by the wide array of catalysts that can be employed to promote the reaction, including organocatalysts, metal-based catalysts, and even green catalysts like ionic liquids and solid supports. nih.govscilit.com For instance, a highly efficient, environmentally friendly, and straightforward protocol for constructing 4-substituted-4H-pyrans utilizes inexpensive and commercially available nano-powder magnetite or iron(III) oxide as a catalyst. researchgate.net This particular method proceeds through a tandem process involving an aldol condensation, a Michael-type addition, and a dehydrating annulation. researchgate.net

Another notable example is the ultrasound-assisted, three-component synthesis of highly substituted 4H-pyran derivatives in water, catalyzed by triethylamine. nih.gov This method is lauded for its short reaction times, clean procedure, and excellent product yields, highlighting the continual advancements in making MCRs more sustainable. nih.gov The general scheme for the three-component synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives is depicted below:

Scheme 1: General three-component reaction for the synthesis of 4H-pyran derivatives.

The following table summarizes various catalytic systems and conditions employed in the multi-component synthesis of 4H-pyran derivatives:

| Catalyst | Reactants | Solvent | Conditions | Yield (%) |

| Nano-Fe2O3 | Aldehyde, Malononitrile, 1,3-Dicarbonyl | Solvent-free | 80 °C | 85-95 |

| Et3N | Aldehyde, Malononitrile, 1,3-Dicarbonyl | Water | Ultrasound | 90-98 |

| Ionic Liquid | Aldehyde, Malononitrile, Hydroxy methyl pyranone | Solvent-free | 80 °C | up to 96 |

| Zn(Proline)2 | Aldehyde, Malononitrile, Methyl phenyl pyrazolinone | Ethanol | Reflux | High |

Chemo- and Regioselective Preparations of Substituted Pyranones

The chemo- and regioselective synthesis of substituted pyranones is of paramount importance for accessing specific isomers with desired chemical properties and biological activities. Control over the placement of substituents on the pyranone ring is a significant challenge that has been addressed through various synthetic strategies.

One notable example of regioselective synthesis is the preparation of 2-(trifluoromethyl)-4H-pyran-4-ones. researchgate.net These compounds serve as versatile building blocks for the synthesis of various trifluoromethylated organic compounds due to the unique regioselectivity they exhibit in reactions with nucleophiles. researchgate.net The synthetic approach often involves the condensation of alkyl enol ethers, derived from β-dicarbonyl compounds, with ethyl perfluoroalkanoates. researchgate.net The regioselectivity of nucleophilic attack on the 2-CF3-4-pyrone ring is highly dependent on the nature of the nucleophile and the reaction conditions, allowing for the selective formation of different products. researchgate.net

Another strategy for achieving regiocontrol is demonstrated in the synthesis of bipyrazoles and pyridones from ethyl 5-acyl-4-pyrone-2-carboxylates. acs.org The reaction with hydrazines can be directed to selectively produce different heterocyclic systems based on the reaction conditions, showcasing a high degree of chemo- and regiocontrol. acs.org

The following table provides examples of regioselective reactions involving substituted pyranones:

| Pyranone Substrate | Reagent | Product Type | Key Feature |

| 2-(Trifluoromethyl)-4H-pyran-4-one | Various Nucleophiles | Substituted CF3-heterocycles | Regioselective nucleophilic addition/substitution |

| Ethyl 5-acyl-4-pyrone-2-carboxylate | Hydrazines | Bipyrazoles or Pyridones | Chemo- and regiocontrolled cyclization |

| 3,5-Dibromo-2-pyrone | Arylboronic acids | 3-Aryl-5-bromo-2-pyrones | Regiocontrolled Suzuki-Miyaura coupling |

Synthesis of Specifically Labeled this compound Isotopologues

The synthesis of isotopically labeled compounds is a powerful tool in chemical and biological sciences, enabling detailed mechanistic studies and advanced spectroscopic analysis. nih.gov

Deuterium labeling is frequently employed to probe reaction mechanisms through the study of kinetic isotope effects (KIEs). chem-station.com The replacement of a hydrogen atom with a deuterium atom at a specific position in a molecule can significantly alter the rate of a reaction where the bond to that atom is broken, providing insight into the rate-determining step of the mechanism. icm.edu.pl

While specific literature on the deuterium labeling of this compound is scarce, general strategies for deuterium incorporation can be applied. One common method is the use of deuterated starting materials in a synthetic sequence. For instance, in a multi-component synthesis of a 4H-pyran, a deuterated aldehyde could be used to introduce deuterium at the 4-position of the pyran ring.

Alternatively, H/D exchange reactions can be employed on the pre-formed pyranone ring. chem-station.com For 4H-pyran-4-one, the protons at the 3- and 5-positions are vinylic and adjacent to a carbonyl group, making them potentially susceptible to exchange under certain conditions (e.g., acid or base catalysis in the presence of a deuterium source like D₂O). The protons at the 2- and 6-positions are also vinylic and may undergo exchange, although potentially at different rates. Mechanistic studies involving nucleophilic attack on the pyranone ring could be elucidated by synthesizing a pyranone with deuterium at the anticipated site of reaction and observing the fate of the label. researchgate.net

A plausible synthetic approach for deuterium labeling of 4H-pyran-4-one could involve:

Synthesis of a deuterated precursor: For example, the synthesis of a deuterated 1,3-dicarbonyl compound.

Multi-component reaction: Reacting the deuterated precursor with an aldehyde and an active methylene compound to form the deuterated 4H-pyran-4-one.

Conversion to the hydrochloride salt: Treatment of the deuterated pyranone with HCl.

Isotopic enrichment with nuclei such as ¹³C is invaluable for advanced spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org Site-specific ¹³C labeling can greatly simplify complex NMR spectra and allow for the unambiguous assignment of signals, which is crucial for detailed structural elucidation of complex molecules and for studying their dynamics. nih.gov

The synthesis of ¹³C-labeled this compound would necessitate the use of a ¹³C-labeled precursor in the synthetic route. A feasible strategy would be to employ a retrosynthetic analysis to identify a simple, commercially available ¹³C-labeled starting material that can be efficiently incorporated into the pyranone skeleton.

For example, a synthetic route to 4H-pyran-4-one can start from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), which can be synthesized from acetone and diethyl oxalate. wisconsin.edu To introduce a ¹³C label, one could start with ¹³C-labeled acetone. A potential synthetic scheme is outlined below:

Synthesis of ¹³C-labeled chelidonic acid: Condensation of ¹³C-labeled acetone with diethyl oxalate.

Decarboxylation: Thermal decarboxylation of the labeled chelidonic acid to produce ¹³C-labeled 4H-pyran-4-one. wisconsin.edu

Formation of the hydrochloride salt: Reaction of the ¹³C-enriched pyranone with hydrochloric acid.

This approach would yield this compound with ¹³C enrichment at specific positions, depending on the labeling pattern of the initial acetone, which would be highly beneficial for detailed NMR-based structural and dynamic studies.

Reactivity and Reaction Mechanism Studies of 4h Pyran 4 One Hydrochloride

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group at the C4 position of the 4H-pyran-4-one ring is a key site for nucleophilic attack. This reactivity is a cornerstone for the functionalization and synthesis of various organic compounds. chemicalbook.com In the hydrochloride form, the protonation of the carbonyl oxygen would further activate the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Nucleophilic addition to the carbonyl carbon of pyranone systems leads to the formation of a tetrahedral intermediate. The stability and subsequent transformation of this adduct depend on the nature of the nucleophile and the reaction conditions. While some reactions involving nucleophilic reagents on 4-pyrones can lead to ring-opening transformations to form new cyclic systems, others proceed via addition. nih.gov

For instance, enamino-substituted 4-pyrones, which are derivatives of the core structure, have been shown to react with various nucleophiles. The transformation of these pyrones with amines like aniline or diphenylamine results in the substitution of a dimethylamino group, proceeding through a nucleophilic addition-elimination mechanism. nih.gov Similarly, reactions with C-nucleophiles such as 2-methylindole lead to the formation of indolyl-substituted 4-pyrones. nih.gov These reactions highlight the susceptibility of the pyranone system to nucleophilic attack, which leads to a variety of functionalized derivatives.

Nucleophilic addition to the carbonyl carbon of an asymmetrically substituted 4H-pyran-4-one can create a new stereocenter. libretexts.org The hybridization of the carbonyl carbon changes from sp2 (trigonal planar) to sp3 (tetrahedral) during the reaction. libretexts.orgyoutube.com

The stereochemical outcome of the addition depends on the direction of the nucleophile's attack on the plane of the carbonyl group. libretexts.org In an achiral environment and without a chiral catalyst, attack from either face of the carbonyl is typically equally probable, resulting in a racemic mixture of enantiomers. libretexts.orgsaskoer.ca However, if the 4H-pyran-4-one molecule already contains a stereocenter or if steric hindrance makes one face more accessible than the other, the addition can lead to a mixture of diastereomers in unequal amounts. libretexts.orgsaskoer.ca While these general principles apply, specific stereochemical studies on nucleophilic additions to unsubstituted 4H-pyran-4-one hydrochloride are not extensively detailed in the reviewed literature.

Electrophilic Reactions on the Pyranone Ring System

The electron-withdrawing effect of the carbonyl group and the potential protonation in the hydrochloride salt generally deactivate the 4H-pyran-4-one ring towards electrophilic aromatic substitution. However, reactions can still occur under specific conditions, often requiring harsh reagents or leading to low yields.

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring via electrophilic substitution, are a fundamental tool in organic synthesis. wikipedia.orgmasterorganicchemistry.com These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org However, performing Friedel-Crafts reactions on the 4H-pyran-4-one ring system is challenging. The pyranone ring is electron-deficient due to the carbonyl group, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, the oxygen atoms in the ring and the carbonyl group can act as Lewis bases, forming complexes with the Lewis acid catalyst. wikipedia.org This complexation deactivates the catalyst and further deactivates the ring towards electrophilic attack. Consequently, there is a notable lack of documented successful Friedel-Crafts alkylation or acylation reactions directly on the 4H-pyran-4-one core in the scientific literature.

Cycloaddition Reactions of the 4H-Pyran-4-one Core

The conjugated diene system within the 4H-pyran-4-one ring makes it a participant in cycloaddition reactions, most notably acting as a 2π component in [4π+2π] cycloadditions. rsc.org The reactivity in these reactions is significantly influenced by the position of substituents on the pyranone ring.

Research has shown that simple γ-pyranones can undergo [4π+2π] cycloaddition reactions with various dienes and azomethine ylides to produce a range of cycloadducts. rsc.org The electronic nature of substituents plays a decisive role; for example, 2-substituted pyranone derivatives are often less reactive than their 3-substituted counterparts. rsc.org Depending on the specific derivative, the cycloaddition can occur across different double bonds. For instance, ester derivatives of 4H-pyran-4-one tend to react via addition across the 2,3-C=C bond of the pyranone ring. rsc.org

In contrast to the well-studied cycloadditions of benzopyranones, the reactions of simple γ-pyrones have received less attention. rsc.org However, they are recognized as valuable components in Diels-Alder reactions for synthesizing complex skeletons found in natural products. rsc.orgpkusz.edu.cn 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, for example, are highly reactive substrates that undergo 1,3-dipolar cycloaddition followed by elimination. researchgate.net

Diels-Alder Reactions and Derivativesresearchgate.net

The 4H-pyran-4-one ring system can participate as a 2π component (dienophile) in [4π+2π] Diels-Alder cycloadditions. rsc.orgwikipedia.orgorganic-chemistry.org The reaction typically involves the C2-C3 double bond, which is activated by the adjacent electron-withdrawing carbonyl group. The reactivity of the pyranone core is significantly influenced by the nature and position of substituents on the ring.

Research has shown that the placement of an electron-withdrawing group (EWG) is a decisive factor in these reactions. For instance, a 4H-pyran-4-one bearing an ester group at the 3-position is more reactive as a dienophile than a similar derivative with the ester at the 2-position. rsc.org In the case of this compound, the protonated carbonyl group acts as a powerful EWG, which should further activate the C2-C3 double bond towards cycloaddition with electron-rich dienes.

A notable example is the reaction of substituted 4H-pyran-4-ones with electron-rich dienes like 1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene). These reactions proceed via addition across the 2,3-C=C bond of the pyranone ring to furnish cycloadducts that are precursors to complex carbocyclic systems. rsc.org

| Dienophile (4H-Pyran-4-one Derivative) | Diene | Conditions | Product Type | Yield | Reference |

| tert-Butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate | Danishefsky's Diene | Toluene, reflux | Cycloadduct | Good | rsc.org |

| Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | Danishefsky's Diene | Toluene, reflux | No Reaction | 0% | rsc.org |

This table summarizes the reactivity of substituted 4H-pyran-4-ones in Diels-Alder reactions, highlighting the critical role of substituent positioning.

The reverse reaction, the retro-Diels-Alder reaction, has also been investigated through theoretical studies, providing insights into the kinetic and thermodynamic parameters of cycloaddition for the parent 4H-pyran ring. researchgate.net

Dipolar Cycloadditions

Beyond Diels-Alder reactions, 4H-pyran-4-ones serve as effective dipolarophiles in 1,3-dipolar cycloadditions, leading to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These reactions are concerted, pericyclic processes involving the 4π electrons of the 1,3-dipole and the 2π electrons of the pyranone's double bond. chesci.com

An early reported example involved the reaction of a pyranone ester with diazomethane, which readily formed a single pyrazoline cycloadduct. rsc.org More recent studies have explored the cycloaddition with non-stabilized azomethine ylides. These reactions demonstrate that the reactivity of the pyranone as a dipolarophile is again dependent on the substitution pattern. The 3-substituted pyranone ester proved to be more reactive than its 2-substituted counterpart, affording the corresponding cycloadducts in good yields. rsc.org

A competing reaction pathway was observed when 4-oxo-4H-pyran-2-carbaldehyde was reacted with azomethine ylides. In this case, the cycloaddition occurred preferentially across the C=O double bond of the more reactive carbaldehyde group, rather than the endocyclic C=C bond, to yield oxazolidine cycloadducts. rsc.org

| Dipolarophile (4H-Pyran-4-one Derivative) | 1,3-Dipole | Product Type | Yield | Reference |

| tert-Butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate | Azomethine Ylide (from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) | Pyrrolidine-fused cycloadduct | Good | rsc.org |

| Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | Azomethine Ylide (from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) | Pyrrolidine-fused cycloadduct | Reduced | rsc.org |

| 4-Oxo-4H-pyran-2-carbaldehyde | Azomethine Ylide (from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) | Oxazolidine cycloadduct | - | rsc.org |

This table illustrates the participation of 4H-pyran-4-one derivatives in 1,3-dipolar cycloadditions and the influence of substituents on the reaction pathway.

Ring-Opening and Ring-Contraction Mechanisms

The heterocyclic ring of 4H-pyran-4-one is susceptible to cleavage under various conditions, leading to acyclic intermediates that can undergo subsequent transformations.

Hydrolytic Ring Transformationsuchicago.edu

In the presence of water, particularly under acidic conditions as provided by its hydrochloride salt, 4H-pyran-4-one is expected to undergo hydrolytic ring opening. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbon atoms at the 2- and 6-positions.

The proposed mechanism proceeds via the following steps:

Protonation: The carbonyl oxygen is protonated by the acidic medium, activating the pyranone ring.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the C2 (or C6) position. This step breaks the aromaticity-like stability of the conjugated system and forms a hemiacetal-like intermediate.

Ring Opening: The C-O bond of the pyran ring cleaves, leading to a ring-opened intermediate, likely a 1,3,5-triketone or a related tautomer.

This susceptibility to hydrolysis is consistent with the known instability of the parent 4H-pyran, which readily disproportionates into dihydropyran and a pyrylium (B1242799) ion that is easily hydrolyzed. wikipedia.org

Rearrangement Pathways

4H-pyran-4-one derivatives can undergo structural reorganization through rearrangement pathways, most notably under photochemical conditions. It has been demonstrated that irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp induces a rearrangement to the isomeric 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.org

For example, the photolysis of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one in acetonitrile using a quartz filter resulted in the formation of 4,5-dimethyl-3,6-diphenyl-2H-pyran-2-one in 67% yield. rsc.org The mechanism is believed to proceed through a pathway analogous to the photochemical transformations of cyclohexa-2,5-dienones. rsc.org

Further evidence of the ring's capacity for rearrangement comes from mass spectrometry studies. Under electron impact, 4H-pyran-4-one derivatives fragment to form various rearrangement ions, indicating the intrinsic tendency of the excited molecule to reorganize its atomic framework. researchgate.net

Radical Reactions and Reductive Transformations

The conjugated enone system of 4H-pyran-4-one makes it a candidate for reactions involving radical intermediates, particularly through reductive pathways.

Single Electron Transfer Processes

A single electron transfer (SET) process can initiate radical reactions. libretexts.org In the context of 4H-pyran-4-one, a reductive SET would involve the transfer of an electron from a potent reducing agent, such as an alkali metal (e.g., sodium, lithium), to the lowest unoccupied molecular orbital (LUMO) of the pyranone ring. This process would generate a radical anion, often referred to as a ketyl radical.

The formation of this radical anion intermediate opens several potential reaction pathways:

Protonation: In the presence of a proton source, the radical anion can be protonated to yield a neutral radical, which could then accept a second electron and proton to complete the reduction.

Dimerization: Two radical anion molecules can couple to form a dimeric dianion, which can then be neutralized.

Fragmentation: Depending on the substituents, the radical anion could undergo fragmentation.

While specific studies detailing the SET reduction of the parent 4H-pyran-4-one are not widely documented, the reaction is analogous to the well-known Birch reduction of aromatic systems and the reduction of α,β-unsaturated ketones. libretexts.org The fragmentation of 4H-pyran-4-ones under electron impact, which begins with the removal of an electron to form a radical cation, further supports the accessibility of radical intermediates from this scaffold. researchgate.net

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a significant reaction for the structural modification of 4H-pyran-4-one and its derivatives, leading to the formation of saturated heterocyclic compounds. This process typically involves the reduction of the carbon-carbon double bonds within the pyran ring and may also include the reduction of the carbonyl group, depending on the catalyst and reaction conditions employed. The primary product of the complete hydrogenation of the ring's double bonds is tetrahydro-4H-pyran-4-one.

Detailed research into the catalytic hydrogenation of 4H-pyran-4-one has outlined effective methodologies for this transformation. One patented method describes the preparation of tetrahydro-4H-pyran-4-one by reacting 4H-pyran-4-one, or its partially hydrogenated intermediate dihydropyran-4-one, with hydrogen gas in the presence of a metal catalyst google.com. This process underscores the feasibility of selectively reducing the double bonds of the pyran ring while preserving the ketone functional group.

The reaction conditions are a critical factor in the success of the catalytic hydrogenation. The aforementioned study specifies a reaction temperature in the range of 0–100 °C, with a more preferable range of 5–60 °C google.com. The reaction is conducted under a hydrogen pressure of 0.1–10 MPa, with a preferred pressure of 0.1–1 MPa google.com. The choice of solvent also plays a crucial role, with effective systems including a mixture of an aprotic solvent and an alcohol, or a hydrophobic organic solvent when an anhydrous metal catalyst is utilized google.com.

While the specific metal catalyst is not named in the abstract of this particular study, the broader literature on the hydrogenation of unsaturated heterocyclic ketones suggests several effective catalysts for such transformations. These commonly include platinum group metals such as palladium, platinum, and ruthenium, as well as Raney nickel. The selection of the catalyst can influence the selectivity of the reaction, determining whether only the carbon-carbon double bonds are reduced or if the carbonyl group is also hydrogenated to a hydroxyl group.

The general mechanism for the catalytic hydrogenation of alkenes involves the adsorption of both the substrate (4H-pyran-4-one) and molecular hydrogen onto the surface of the metal catalyst. This is followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bonds, leading to their saturation.

The following table summarizes the reaction conditions for the catalytic hydrogenation of 4H-pyran-4-one to tetrahydro-4H-pyran-4-one as described in the cited literature.

| Starting Material | Catalyst | Solvent System | Temperature (°C) | Pressure (MPa) | Product | Reference |

| 4H-Pyran-4-one and/or Dihydropyran-4-one | Metal Catalyst | Aprotic Solvent + Alcohol Solvent or Hydrophobic Organic Solvent (with anhydrous catalyst) | 0–100 (preferred 5–60) | 0.1–10 (preferred 0.1–1) | Tetrahydro-4H-pyran-4-one | google.com |

This structured approach to the catalytic hydrogenation of 4H-pyran-4-one allows for the efficient synthesis of its saturated analogue, tetrahydro-4H-pyran-4-one, which is a valuable intermediate in organic synthesis.

Derivatization and Functionalization Strategies Employing 4h Pyran 4 One Hydrochloride

Formation of Substituted 4H-Pyran-4-one Derivatives

Modification of the 4H-pyran-4-one ring by introducing various substituents is a primary strategy to alter its physicochemical and biological properties. Methodologies range from classical alkylation and acylation to the introduction of heteroatoms and modern C-H functionalization techniques.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental methods for creating carbon-carbon bonds at the pyranone core. Acylation, in particular, has been demonstrated in various contexts. For instance, the acylation of pyranone systems can be a key step in the synthesis of more complex structures. Although direct alkylation on the pyranone ring can be challenging, derivatization of functional groups already present on the scaffold is a common alternative. Research has shown that acylketenes, which can be generated from dioxinone precursors, are reactive intermediates that lead to the formation of 4H-pyran-4-one systems. google.com These systems can then be subjected to further modifications. For example, the synthesis of 5-aroyl/alkanoyl-2,3-dihydro-4H-pyran-4-ones has been achieved through a domino C-acylation/6π-oxaelectrocyclization process, showcasing a method to introduce acyl groups onto a related pyranone structure. researchgate.net

Introduction of Heteroatomic Substituents (e.g., Sulfur, Nitrogen)

The incorporation of heteroatoms like sulfur and nitrogen into the 4H-pyran-4-one structure significantly expands its chemical diversity.

Sulfur: The synthesis of 4H-thiopyran-4-ones, where the ring oxygen is replaced by sulfur, has been developed from α-alkenoyl-α-carbamoyl ketene-S,S-acetals. researchgate.net These precursors undergo a tandem thia-nucleophilic vinyl substitution reaction. researchgate.net This transformation highlights a formal [5C + 1S] annulation to construct the sulfur-containing heterocyclic ring. researchgate.net Theoretical studies comparing 4H-pyran-4-one with its sulfur analogues, such as 4H-thiopyran-4-one, indicate differences in electronic structure and aromaticity, suggesting that the introduction of sulfur has a profound impact on the molecule's properties. scite.ai

Nitrogen: Nitrogen-substituted pyranones have been synthesized through various methodologies. One approach involves a radical cyclization of cyanobromoesters, which are derived from the acylation of cyanoalcohols, to yield 4-imino or 4-amino pyran-2-one derivatives. semanticscholar.org Another significant reaction is the treatment of 2,6-dicyano-4H-pyran-4-one with nucleophiles like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. acs.org These reactions lead to the formation of N-substituted derivatives, such as pyrazoles fused to other rings or phenylhydrazone derivatives of the pyranone core, demonstrating the reactivity of the carbonyl group and its utility in introducing nitrogen-containing functionalities. acs.org

Table 1: Synthesis of Nitrogen-Substituted Derivatives from 2,6-Dicyano-4H-pyran-4-one

| Starting Material | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dicyano-4H-pyran-4-one | Hydrazine hydrate | Pyridazino[4,3-c]pyridazine derivative | 29% | acs.org |

| 2,6-Dicyano-4H-pyran-4-one | Phenylhydrazine | Phenylhydrazone derivative | 59% | acs.org |

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful, modern tool in organic synthesis that avoids the need for pre-functionalized starting materials. While this field is well-developed for many heterocycles, its application directly to the 4H-pyran-4-one core is less common compared to related systems like 2-pyridones. researchgate.netrsc.org For 2-pyridones, various regioselective C-H functionalization methods have been established, including arylation, olefination, and alkylation at the C3, C5, or C6 positions, often utilizing transition metal catalysis (e.g., palladium, iron, manganese). researchgate.net These strategies depend on factors like directing groups, steric hindrance, and the inherent electronic properties of the ring. rsc.org Although detailed protocols specifically for 4H-pyran-4-one are not as prevalent, the principles established for structurally similar heterocycles like pyridones and pyrenes provide a conceptual framework for future research into the direct C-H functionalization of the pyranone ring. researchgate.netmdpi.com

Transformation to Other Heterocyclic Systems

The 4H-pyran-4-one ring is a valuable precursor for the synthesis of other important heterocyclic scaffolds, most notably pyridines and pyridinones, through ring transformation reactions.

Synthesis of Pyridine (B92270) and Pyridinone Derivatives

The conversion of a 4H-pyran-4-one to a 4-pyridone is a classic and widely used transformation in heterocyclic chemistry. This reaction typically involves replacing the ring oxygen atom with a nitrogen atom. This is generally achieved by reacting the pyranone with ammonia (B1221849) or a primary amine. For instance, 3-Acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one has been shown to react with a series of primary amines to yield pyridinone products. researchgate.net Similarly, the synthesis of 2-isopropylamino-1-(5-hydroxy-4H-pyran-4-on-2-yl)ethanol and its subsequent conversion to the corresponding 4-pyridone and 1-methyl-4-pyridone analogues has been described. researchgate.netcdnsciencepub.com

The reaction of 4H-pyran derivatives with malononitrile (B47326) in the presence of a base can also lead to pyridine derivatives. tandfonline.comtandfonline.com Microwave-assisted protocols have been developed to synthesize 3-cyano-2-methoxypyridine derivatives from bisarylidenecyclohexanone (a precursor to a pyran-like intermediate) and malononitrile, showcasing an efficient one-pot method. tandfonline.com

Table 2: Examples of Pyridine/Pyridinone Synthesis from 4H-Pyran-4-one Precursors

| Pyranone Precursor | Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 5-Benzyloxy-2-(N-isopropyl-N-nitrosoaminomethyl)-4H-pyran-4-one derivative | Ammonium (B1175870) hydroxide | 4-Pyridone derivative | Ring oxygen replacement with nitrogen | cdnsciencepub.com |

| 3-Acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one | Ethylamine - Butylamine | Unsymmetric Pyridinones | Reaction with primary amines | researchgate.net |

| 2,6-bisarylidenecyclohexanone & Malononitrile | Sodium hydroxide/methanol | 3-Cyano-2-methoxylpyridine | One-pot condensation/cyclization | tandfonline.com |

| 4H-Pyran derivatives | H₂SO₄, Microwave irradiation | 3-Cyano-2-pyridones | Oxidation/rearrangement | nih.gov |

Access to Furan (B31954) and Furanone Analogues

While the transformation of 4H-pyran-4-ones into pyridones is common, their conversion to five-membered rings like furans and furanones is less direct but achievable through specific synthetic strategies. One prominent route involves building a furan ring onto an existing pyranone scaffold. For example, the condensation of two equivalents of 4-hydroxy-2H-pyran-2-one derivatives with arylglyoxals in boiling formic acid leads directly to the formation of 4H-furo[3,2-c]pyran-4-ones. researchgate.net This method provides access to a fused furan-pyranone system.

Another approach involves the oxidative ring-opening of 5-acyl-4-pyrones. Base-catalyzed epoxidation of these compounds, followed by ring-opening via deformylation, can selectively produce hydroxylated 2-pyrones or 4-pyrones. acs.org Under certain conditions, these reactions can be guided toward furan derivatives. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, represents a fundamental method for furan formation. pharmaguideline.comyoutube.com While not a direct transformation of the pyranone ring itself, intermediates derived from the ring-opening of pyranones could potentially be cyclized into furans via this pathway.

Formation of Condensed Heterocyclic Systems

4H-Pyran-4-one and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through reactions with various dinucleophiles. These reactions often proceed via a ring-opening/ring-closing cascade mechanism, leading to the formation of new heterocyclic rings fused to the original pyranone scaffold.

One significant application is the synthesis of pyrazolo[3,4-b]pyridines . These compounds can be synthesized through the reaction of 4-pyrone derivatives with hydrazine or its substituted counterparts. The reaction typically involves the initial attack of the hydrazine at the C2 or C6 position of the pyranone ring, followed by ring opening and subsequent cyclization to form the fused pyrazole (B372694) and pyridine rings. The specific reaction conditions and the nature of the substituents on both the pyranone and the hydrazine can influence the final product's structure and yield. For instance, the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones, which can be derived from 4-pyrones, in the presence of a Lewis acid catalyst like ZrCl₄, has been shown to produce pyrazolo[3,4-b]pyridine derivatives mdpi.com.

Another important class of condensed heterocycles derived from 4-pyrones are pyrano[2,3-b]pyridines . These can be synthesized through cyclo-condensation reactions involving aminocyano spiro pyran derivatives with various reagents like arylidene malononitrile. This approach allows for the construction of the pyridine ring onto the existing pyran framework, resulting in a fused bicyclic system ekb.eg. The synthesis of these fused systems is often achieved through multi-component reactions, which offer advantages in terms of efficiency and atom economy nih.govnih.gov.

The following table summarizes representative examples of the formation of condensed heterocyclic systems from 4-pyrone precursors.

| Starting Material | Reagent(s) | Condensed Heterocyclic System | Reference |

| 4-Pyrone derivative | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | cdnsciencepub.com |

| 5-Amino-1-phenylpyrazole and α,β-unsaturated ketone | ZrCl₄ | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| Aminocyano spiro pyran derivative | Arylidene malononitrile | Fused Pyrano[2,3-b]pyridine | ekb.eg |

| 3-Formylchromones and heterocyclic 1,3-dicarbonyl compounds | Ammonium acetate | Fused pyrano[2,3-b]pyrans | nih.gov |

Regioselective Functionalization of the Pyranone Ring

The regioselective functionalization of the 4H-pyran-4-one ring is a critical aspect of its synthetic utility, allowing for the controlled introduction of substituents at specific positions. The reactivity of the pyranone ring is dictated by the presence of the oxygen heteroatom and the conjugated carbonyl group, which create distinct electrophilic and nucleophilic sites.

C-H functionalization represents a powerful tool for the direct introduction of functional groups onto the pyranone ring, avoiding the need for pre-functionalized substrates. While direct C-H functionalization of pyridines has been extensively studied, the principles can be extended to the pyranone system rsc.orgrsc.org. The electron-deficient nature of the positions alpha to the ring oxygen (C2 and C6) and the electron-rich nature of the position beta to the carbonyl group (C3 and C5) influence the regioselectivity of these reactions. Transition metal catalysis is often employed to achieve high regioselectivity in C-H functionalization reactions mdpi.com.

Nucleophilic and electrophilic additions also proceed with a degree of regioselectivity. Nucleophiles tend to attack the electrophilic C2 and C6 positions, often leading to ring-opening reactions. Conversely, electrophilic attack can occur at the electron-rich C3 and C5 positions. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions. For example, the introduction of an enamino group at the C2 position of a 2-methyl-4-pyrone enhances its reactivity and allows for subsequent regioselective transformations nih.govnih.gov.

The table below provides examples of regioselective functionalization reactions on pyrone derivatives.

| Reaction Type | Position(s) Functionalized | Reagent/Catalyst | Product Type | Reference |

| C-H Functionalization | C2/C6 or C3/C5 | Transition Metal Catalysts | Substituted Pyranones | mdpi.com |

| Enamination | C2-methyl group | DMF-DMA | 2-(2-(Dimethylamino)vinyl)-4-pyrones | nih.govnih.gov |

| Annulation | C5/C6 | Benzylic anion | Annulated Pyrones | researchgate.netacs.org |

| Petasis Reaction | Multiple positions | Amines, glyoxylic acid, oxaboroles | Functionalized Dihydropyrones | nih.gov |

Polymer-Supported Reactions and Solid-Phase Synthesis of Pyranone Derivatives

The use of polymer-supported reagents and solid-phase synthesis has emerged as a powerful strategy for the efficient generation of libraries of heterocyclic compounds, including pyranone derivatives. These techniques offer several advantages over traditional solution-phase synthesis, such as simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.

In solid-phase synthesis, the 4H-pyran-4-one core or a precursor can be attached to a solid support, such as a Wang resin or other polystyrene-based resins rsc.orgpeptide.compeptide.com. The immobilized substrate can then be subjected to a series of chemical transformations to build the desired molecular complexity. After the final reaction step, the product is cleaved from the resin, yielding the purified pyranone derivative. This approach has been successfully employed in the synthesis of libraries of 2H-benzopyran derivatives, which share a similar core structure with 4H-pyran-4-ones nih.govsemanticscholar.org.

Polymer-supported reagents, where the reagent is covalently bound to a polymer backbone, can also be utilized in the synthesis of pyranone derivatives. This approach combines the benefits of solid-phase synthesis with the flexibility of solution-phase reactions. After the reaction, the polymer-supported reagent can be easily removed by filtration, simplifying the workup procedure cam.ac.ukslideshare.net. For instance, polymer-supported catalysts have been developed for various organic transformations that can be applied to the synthesis of pyran-containing heterocycles nih.gov.

The following table illustrates the application of polymer-supported and solid-phase synthesis in the preparation of pyranone-related structures.

| Synthesis Strategy | Solid Support/Polymer Reagent | Application | Product Type | Reference |

| Solid-Phase Synthesis | Wang Resin | Attachment of pyranone precursor for library synthesis. | Pyranone Derivatives | rsc.orgpeptide.com |

| Solid-Phase Synthesis | Bromo Wang Resin | Synthesis of 2,3-disubstituted benzopyrans. | Benzopyran Library | nih.gov |

| Polymer-Supported Reagent | Polymer-supported catalysts | Catalysis of multi-component reactions for pyran synthesis. | Fused Pyranones | nih.gov |

| Solid-Phase Synthesis | Various Resins | Combinatorial synthesis of xanthone (B1684191) libraries. | Xanthone Derivatives | rsc.org |

Applications of 4h Pyran 4 One Hydrochloride As a Synthetic Building Block

Precursor in Natural Product Total Synthesis

The 4H-pyran-4-one core is a common structural motif present in a wide variety of biologically active natural products. mdpi.comresearchgate.net Its prevalence has driven significant effort toward developing synthetic methodologies that use pyranone-based intermediates to construct these complex molecules.

The synthesis of natural products containing the pyran or pyranone (δ-lactone) ring is a significant area of research. mdpi.comresearchgate.net While total syntheses may not always begin with 4H-pyran-4-one itself, they often involve the strategic construction of a substituted pyranone ring as a key step. The development of novel synthetic methods to access highly functionalized, chiral pyran molecules in a direct and rapid fashion is a primary goal. nih.gov For instance, a Lewis acid-mediated Prins reaction has been developed to produce tetrahydropyran-4-ones with excellent yield and stereoselectivity, which are crucial intermediates for macrocyclic natural products. nih.gov This highlights the importance of the pyran-4-one skeleton as a central target in the synthetic planning for these compounds.

Biologically active aromatic systems with attached pyranone rings are widespread in nature, particularly in fungi. mdpi.comresearchgate.net The total synthesis of several of these metabolites, such as (+)-dermolactone and (–)-semixanthomegnin, relies on the stereospecific construction of the pyranone moiety. mdpi.com These synthetic routes underscore the value of pyranone structures as pivotal intermediates.

Table 1: Examples of Natural Products Featuring a Pyranone Core

| Natural Product | Class | Typical Source |

|---|---|---|

| Neopeltolide | Macrolide | Marine Sponge |

| Okilactiomycin | Macrolide | Streptomyces species |

| Exiguolide | Macrolide | Marine Sponge (Geodia exigua) |

| Mellein | Dihydroisocoumarin | Fungi, Insects |

Beyond being a component of the final target, 4H-pyran-4-one and its derivatives are critical intermediates that enable the assembly of complex molecular architectures. chemicalbook.com The stability and reactivity of the pyranone ring make it an ideal platform for building intricate molecular frameworks. chemicalbook.com Synthetic chemists utilize it as a scaffold, introducing functionality and building out other ring systems or side chains. For example, tetrahydro-4H-pyran-4-one, a related saturated analog, is a valuable building block for constructing various oxacycles. chemicalbook.com Its reactivity towards both nucleophiles and electrophiles allows for diverse functionalization pathways, including acylation, alkylation, and condensation reactions. chemicalbook.com These transformations are essential for elaborating the basic pyranone structure into the more complex systems found in nature and medicinal chemistry.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The 4H-pyran-4-one ring is considered a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making it a cornerstone for the development of new therapeutic agents. nih.govnih.gov

The pyran motif is embedded in a vast number of bioactive compounds and approved drugs. nih.gov Consequently, 4H-pyran-4-one serves as a key starting material for synthesizing novel scaffolds aimed at various therapeutic targets. Research has shown that compounds derived from this core possess antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov

For example, tetrahydro-4H-pyran-4-one is a pivotal intermediate in the synthesis of potent histamine-3 (H3) receptor antagonists, which are being investigated for the treatment of cognitive disorders. chemicalbook.com Modifications of this scaffold have led to compounds with high potency and selectivity, demonstrating the therapeutic potential of pyranone-based structures in addressing neurological conditions. chemicalbook.com Furthermore, various functionalized 4H-pyrans have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) for anticancer applications and as agents against neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

Table 2: Documented Pharmacological Activities of 4H-Pyran-4-one Derivatives

| Pharmacological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer / Antiproliferative | Oncology | nih.govnih.gov |

| Antibacterial / Antimicrobial | Infectious Disease | nih.govnih.gov |

| Antioxidant | General Health, CRC | nih.gov |

| Antiviral (e.g., Anti-influenza) | Infectious Disease | chemicalbook.com |

| Histamine-3 (H3) Antagonist | Neurology | chemicalbook.com |

| CDK2 Inhibition | Oncology | nih.gov |

In modern drug discovery, the rapid synthesis of large collections of diverse compounds, known as chemical libraries, is essential for identifying new drug leads. 4H-pyran-4-one is an ideal synthon for this purpose. Its structure allows for the facile introduction of various substituents at multiple positions, enabling the generation of extensive libraries of related molecules.

A powerful strategy for library synthesis is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. mjbas.comgrowingscience.com Numerous MCRs have been developed for the efficient, one-pot synthesis of highly functionalized 4H-pyran derivatives. growingscience.comorganic-chemistry.org These reactions often involve the condensation of an aldehyde, a malononitrile (B47326) derivative, and an active methylene compound, rapidly assembling the 4H-pyran core. nih.gov This approach allows chemists to systematically vary each component, leading to a large and diverse library of pyran-based compounds for biological screening. The operational simplicity, high atom economy, and excellent yields make MCRs a preferred method for constructing heterocyclic libraries based on the 4H-pyran scaffold. nih.govmjbas.com

Applications in Material Science Precursor Chemistry

The utility of 4H-pyran-4-one extends beyond the life sciences into the realm of material science. The conjugated π-system of the pyranone ring makes it an attractive building block for creating organic materials with interesting photophysical properties.

Specifically, 4H-pyran-4-ylidene derivatives have been developed as fluorophores for optical applications. sciforum.net By condensing pyran-4-ylidene precursors with various donor molecules, such as indole, chemists can create new π-conjugated systems with strong two-photon absorption (TPA) properties. sciforum.net Materials with high TPA cross-sections are in demand for advanced applications like three-dimensional optical data storage, high-resolution fluorescence imaging, and photodynamic therapy. sciforum.net The 4H-pyran-4-one core acts as an effective electron-accepting unit within these chromophores, demonstrating its value as a precursor for functional organic materials.

Precursors for Polymer Monomers

The 4H-pyran-4-one moiety can be integrated into the side chain of polymers by first synthesizing a functionalized monomer containing the pyranone ring. This approach allows for the development of polymers with tailored properties, such as enhanced thermal stability, conferred by the rigid heterocyclic group.

A notable example is the synthesis of an acrylate monomer incorporating both a 4H-pyran-4-one ring and a 1,2,3-triazole ring. pnu.ac.ir The monomer, {1-[4-(4-oxo-6-phenyl-4H-pyran-2-yl)benzyl]-1,2,3-triazol-4-yl}methyl acrylate, is synthesized from 2-{4-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl)methyl]phenyl}-6-phenyl-4H-pyran-4-one and acryloyl chloride. pnu.ac.ir This monomer can then undergo free-radical polymerization to produce a polymer with the 4H-pyran-4-one unit as a pendant group on the polymer backbone. pnu.ac.ir

The polymerization is typically initiated by a compound such as 2,2´-azobisisobutyronitrile (AIBN) in a solvent like N,N-dimethylformamide (DMF). pnu.ac.ir The resulting polymer's structure is confirmed through spectroscopic methods, and its thermal characteristics are evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). pnu.ac.ir The inclusion of the 4H-pyran-4-one and 1,2,3-triazole moieties in the polymer side chain contributes to its relatively high thermal stability. pnu.ac.ir

| Property | Measurement | Description |

|---|---|---|

| Decomposition Temperature (TGA) | Starts at ~280°C | Indicates the temperature at which the polymer begins to degrade, showing good thermal stability. |

| Glass Transition Temperature (DSC) | Not explicitly reported in the study | Represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

Building Blocks for Functional Materials Synthesis

Derivatives of 4H-pyran-4-one are crucial building blocks for a range of functional materials, particularly those with applications in optics and photonics. acs.orgspiedigitallibrary.org These materials, often classified as D-π-A (donor-pi-acceptor) type organic molecules, leverage the electronic properties of the pyranone system to achieve desired optical effects such as nonlinear optical (NLO) activity, fluorescence, and light amplification. spiedigitallibrary.org

The synthesis of these materials often involves a Knoevenagel condensation reaction. acs.orgmdpi.com For instance, symmetric chromophores based on the laser dye 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM) are synthesized by condensing 2,6-dimethyl-4-(dicyanomethylene)pyran with two equivalents of a desired aldehyde. acs.org These symmetric derivatives exhibit large hyperpolarizabilities, a key characteristic for NLO materials. acs.org

Similarly, other derivatives, such as 2,6-bis-styryl-4H-pyran-4-ylidene compounds, are synthesized to create materials for organic light-emitting diodes (OLEDs) and organic solid-state lasers. spiedigitallibrary.org By incorporating bulky groups, these molecules can form stable, thin amorphous films from solution, a critical property for device fabrication. spiedigitallibrary.orgmdpi.com The photophysical properties of these materials, including their absorption and emission wavelengths, can be tuned by modifying the substituent groups on the pyranone core. spiedigitallibrary.orgmdpi.com These conjugated structures can display valuable characteristics like large Stokes shifts and high quantum yields. mdpi.com

| Derivative Class | Absorption Max (λmax) | Emission Max (λem) | Key Feature | Potential Application |

|---|---|---|---|---|

| Symmetric (dicyanomethylene)pyrans acs.org | Varies with structure | Not specified | Large molecular hyperpolarizabilities (β) | Nonlinear optics, electro-optic modulators |

| 2,6-bis-styryl-4H-pyran-4-ylidenes spiedigitallibrary.org | 400-550 nm (in CH2Cl2) | 600-800 nm (solid state) | Forms amorphous films; red-shifted solid-state emission | OLEDs, Light amplification |

| 2-(2-(Dimethylamino)vinyl)-4-pyrones mdpi.com | Varies with structure | Varies with structure | Large Stokes shifts (up to 204 nm); good quantum yields (up to 28%) | Fluorophores, Merocyanine dyes |

| Ethyl 2-(...4H-pyran-4-ylidene)-2-cyanoacetate (KTB) mdpi.com | Not specified | Red, near-infrared emission | Low amplified spontaneous emission (ASE) threshold | Organic solid-state lasers |

Theoretical and Computational Investigations of 4h Pyran 4 One Hydrochloride

Electronic Structure and Aromaticity Studies

The electronic configuration and the extent of electron delocalization within the pyranone ring are pivotal to its chemical character. Computational studies, particularly those employing ab initio and density functional theory (DFT) methods, have provided significant insights into these aspects.

Quantum Chemical Descriptors and Topological Analysis

Quantum chemical descriptors offer a quantitative measure of the electronic properties of a molecule. For 4H-Pyran-4-one, these descriptors provide a foundational understanding of its reactivity and intermolecular interactions. The protonation of the carbonyl oxygen, as occurs in the hydrochloride salt, is expected to significantly alter these descriptors.

Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), allows for a detailed characterization of the bonding within the molecule. This analysis reveals the nature of atomic interactions, bond strengths, and the distribution of electronic charge. While specific studies on 4H-Pyran-4-one hydrochloride are scarce, analysis of related protonated heterocyclic systems suggests that the formation of the O-H bond would lead to a significant redistribution of electron density, impacting the bond critical points and atomic charges throughout the pyranone ring.

Table 1: Selected Quantum Chemical Descriptors for 4H-Pyran-4-one

| Descriptor | Value |

| Molecular Weight | 96.08 g/mol |

| XLogP3-AA | 0.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 26.3 Ų |

Note: Data for the neutral 4H-Pyran-4-one molecule. Protonation would alter these values, notably increasing the hydrogen bond donor count.

Aromaticity Indices and Characterization of the Pyranone Ring

The aromaticity of the 4H-Pyran-4-one ring system is a subject of considerable interest. Studies based on ab initio wavefunctions, bond lengths, and overlap populations have suggested that the neutral 4H-Pyran-4-one molecule possesses low aromaticity scite.aidocumentsdelivered.com. The presence of the sp3-hybridized carbon atom at the 4-position disrupts the continuous delocalization of π-electrons around the ring, a key requirement for aromaticity.

However, the situation changes dramatically upon protonation of the carbonyl oxygen, leading to the formation of the 4-hydroxypyrylium cation. This cation is isoelectronic with benzene (B151609) and is considered to be aromatic. The pyrylium (B1242799) cation possesses a planar ring with 6 π-electrons, fulfilling Hückel's rule for aromaticity. This aromatic character imparts significant thermodynamic stability to the protonated form.

Various aromaticity indices can be computationally evaluated to quantify the degree of aromaticity. These include geometric indices (e.g., Harmonic Oscillator Model of Aromaticity - HOMA), magnetic indices (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic indices (e.g., Para-Delocalization Index - PDI). For the 4-hydroxypyrylium cation, these indices would be expected to yield values consistent with an aromatic system, in stark contrast to the non-aromatic or weakly aromatic nature of the neutral 4H-Pyran-4-one.

Conformational Analysis and Tautomerism

The three-dimensional structure and the potential for isomeric forms are critical determinants of a molecule's biological activity and chemical reactivity.

Gas-Phase and Solution Conformations of this compound

Computational studies on the conformational preferences of 4H-Pyran-4-one and its derivatives are essential for understanding their behavior in different environments. The pyranone ring can, in principle, adopt various conformations. However, due to the presence of double bonds, the ring is relatively rigid. The most stable conformation is expected to be planar or near-planar to maximize π-orbital overlap.

For this compound, the protonation at the carbonyl oxygen would further favor a planar conformation to facilitate the delocalization of the positive charge across the aromatic pyrylium ring. Computational modeling in both the gas phase and in solution, using implicit or explicit solvent models, can provide detailed information on the preferred geometries and the energetic barriers to conformational changes.

Keto-Enol Tautomerism and Relative Stabilities

4H-Pyran-4-one can theoretically exist in tautomeric forms, primarily the keto and enol forms. In the case of this compound, the protonated species is the 4-hydroxypyrylium cation, which can be considered the enol tautomer. The equilibrium between the keto form (protonated at the ring oxygen) and the enol form (protonated at the carbonyl oxygen) is a key aspect of its chemistry.

Computational studies are invaluable for determining the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different forms, the position of the tautomeric equilibrium can be predicted. For this compound, theoretical calculations would overwhelmingly favor the 4-hydroxypyrylium (enol) form due to the significant stabilization afforded by its aromatic character.

Table 2: Tautomeric Forms of Protonated 4H-Pyran-4-one

| Tautomer | Structure | Relative Stability |

| 4-Hydroxypyrylium (Enol form) | Planar, aromatic ring with exocyclic hydroxyl group. | Highly favored |

| Protonated Keto form | Non-aromatic ring with protonated ether oxygen. | Significantly less stable |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating reaction barriers. For this compound, understanding its reactivity is key to its synthetic utility and potential applications.

The protonated form, the 4-hydroxypyrylium cation, is an activated species and is expected to be more reactive towards nucleophiles than its neutral counterpart. Computational studies can model the attack of various nucleophiles on the pyrylium ring, predicting the most likely sites of reaction and the associated activation energies. DFT calculations, for instance, can be employed to investigate the pathways of cycloaddition reactions, electrophilic and nucleophilic substitutions, and ring-opening reactions involving the pyranone scaffold.

Studies on the activation of pyranones using acid mediators like HCl have suggested that the formation of an oxocarbenium ion (a protonated pyranone) is a key mechanistic step. This intermediate can then undergo various transformations. Computational modeling of these reaction pathways can provide detailed insights into the transition state geometries and the electronic factors that govern the reaction outcomes.

Transition State Analysis and Reaction Coordinate Mapping

Transition state (TS) analysis is a fundamental computational technique used to identify the highest energy point along a reaction pathway, known as the transition state structure. This analysis is crucial for understanding reaction kinetics and mechanisms. For reactions involving the pyranone scaffold, such as its synthesis or subsequent modification, computational methods are employed to locate and characterize these transient TS structures.

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. arxiv.orgarxiv.org This mapping provides a detailed picture of the geometric and electronic changes that occur throughout a chemical transformation. For instance, in the synthesis of pyranone derivatives through cycloaddition reactions, the reaction coordinate would map the approach of the reacting molecules, the formation of new chemical bonds, and the establishment of the final pyranone ring structure. nih.gov By analyzing the electronic structure at various points along this coordinate, chemists can gain insights into the flow of electrons and the nature of bond-making and bond-breaking processes. arxiv.org

Energetic Profiles of Key Reaction Pathways

Computational studies on the synthesis of pyranone derivatives, for example via oxa-Diels-Alder reactions, have been used to generate such profiles. researchgate.net These studies help to elucidate the plausibility of a proposed mechanism by quantifying the energy barriers involved. A reaction with a lower calculated activation energy is predicted to be kinetically more favorable. These profiles are essential for optimizing reaction conditions and for designing more efficient synthetic routes to complex pyranone-containing molecules. nih.gov

Below is a representative data table illustrating a hypothetical energetic profile for a reaction step in a pyranone synthesis, as would be determined by computational methods.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State (TS1) | First Energy Barrier | +25.5 |

| Intermediate | Metastable Species | -5.2 |

| Transition State (TS2) | Second Energy Barrier | +15.8 |

| Products | Final Pyranone Derivative | -12.7 |

Spectroscopic Property Predictions and Interpretations (beyond basic identification)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, offering insights that go beyond simple structural identification. By simulating spectra, researchers can assign experimental signals to specific molecular features and understand how structural modifications influence spectroscopic output.

Advanced NMR Chemical Shift Calculations for Substituted Pyranones

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used in conjunction with Density Functional Theory (DFT) to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These calculations can predict the chemical shifts for substituted pyranones with a high degree of accuracy. rsc.org

These theoretical predictions are particularly useful for:

Assigning complex spectra: In molecules with many similar protons or carbons, calculated shifts can help to unambiguously assign signals to specific atoms.

Confirming stereochemistry: The chemical shifts of atoms are sensitive to their 3D environment, allowing calculations to help differentiate between stereoisomers.

Understanding substituent effects: By systematically modifying the pyranone structure in silico, researchers can study how different functional groups influence the electronic environment and, consequently, the NMR chemical shifts. rsc.orgmodgraph.co.uk

The following table presents a comparison of hypothetical experimental ¹³C NMR chemical shifts for a substituted pyranone with values calculated using a DFT/GIAO approach.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 164.8 | 165.2 | -0.4 |

| C3 | 113.8 | 114.1 | -0.3 |

| C4 (C=O) | 178.5 | 179.0 | -0.5 |

| C5 | 113.8 | 114.1 | -0.3 |

| C6 | 164.8 | 165.2 | -0.4 |

| CH₃ | 18.7 | 18.5 | +0.2 |

Vibrational Frequency Analysis for Specific Bond Modes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis can predict the entire vibrational spectrum of a molecule like 4H-Pyran-4-one. nih.govq-chem.com These calculations determine the frequencies corresponding to the stretching, bending, and twisting of specific bonds or functional groups. scite.ai

This analysis is critical for:

Assigning spectral bands: Experimental IR and Raman spectra often contain numerous peaks. Calculations allow for the confident assignment of these peaks to specific molecular motions. mdpi.com

Identifying characteristic frequencies: The carbonyl (C=O) stretch in the pyranone ring is a strong, characteristic absorption in the IR spectrum. Calculations can predict its exact frequency and how it shifts upon substitution or changes in the molecular environment.

Verifying stationary points: A key application of frequency calculations is to confirm the nature of a stationary point on the potential energy surface. A true minimum (stable molecule) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency.

The table below shows a selection of calculated vibrational frequencies for key modes in 4H-Pyran-4-one compared to typical experimental values.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| ν(C=O) | Carbonyl Stretch | 1675 | 1650 - 1690 |

| ν(C=C) | Ring C=C Symmetric Stretch | 1640 | 1620 - 1660 |

| ν(C-O-C) | Ring Ether Asymmetric Stretch | 1255 | 1240 - 1270 |

| δ(C-H) | Vinyl C-H Out-of-Plane Bend | 850 | 830 - 870 |

UV-Vis Absorption Maxima and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to simulate UV-Vis spectra by calculating the energies of electronic excitations from the ground state to various excited states. nih.govaip.org

These calculations can determine the wavelength of maximum absorption (λmax) and the intensity (oscillator strength) of each transition. tanta.edu.eg More importantly, they provide a detailed description of the orbitals involved, allowing transitions to be classified, for example, as π→π* (an electron is promoted from a pi bonding orbital to a pi antibonding orbital) or n→π* (an electron from a non-bonding orbital, like on the carbonyl oxygen, is promoted to a pi antibonding orbital). This information is crucial for understanding the photochemistry and electronic structure of 4H-Pyran-4-one. scite.ai

The following table summarizes theoretically predicted electronic transitions for 4H-Pyran-4-one.

| Transition | Description | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | n → π | 310 | 0.005 (Weak) |

| S₀ → S₂ | π → π | 245 | 0.450 (Strong) |

| S₀ → S₃ | π → π* | 215 | 0.120 (Moderate) |

Advanced Spectroscopic and Crystallographic Studies of 4h Pyran 4 One Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules like substituted 4H-pyran-4-one derivatives. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are among the most informative of these experiments.

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.govcolumbia.edulibretexts.org This allows for the direct identification of which protons are bonded to which carbon atoms. For a hypothetical derivative of 4H-pyran-4-one hydrochloride, an HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is directly bonded to. This is invaluable for assigning the signals of the pyran ring and any substituents. researchgate.net

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edulibretexts.org This technique is crucial for piecing together the molecular skeleton by identifying connectivities across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C4) and other substituted positions on the pyran ring. For instance, in ethyl 4H-pyran-4-one-2-carboxylate, HMBC data fully supported the complete assignment of the ¹H and ¹³C spectra. mdpi.com By observing correlations from protons on the ring to the carbonyl carbon of an ester group, for example, the position of that substituent can be definitively established.